

# Head-to-Head Comparison: SARS-CoV-2-IN-73 (AC-73) and Paxlovid

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | SARS-CoV-2-IN-73 |           |
| Cat. No.:            | B12382470        | Get Quote |

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

This guide provides a comparative overview of two antiviral agents against SARS-CoV-2: the investigational compound SARS-CoV-2-IN-73, identified as AC-73, and the clinically approved antiviral, Paxlovid (nirmatrelvir/ritonavir). It is critical to note that a direct, data-driven head-to-head comparison is not feasible at this time. Paxlovid has undergone extensive preclinical and clinical evaluation, leading to its authorization for therapeutic use. In contrast, publicly available data for AC-73 is limited to early-stage, in vitro studies. This guide, therefore, presents a juxtaposition of the available information to highlight the distinct developmental stages and current understanding of each compound.

# I. Paxlovid (Nirmatrelvir/Ritonavir): A Clinically Validated Mpro Inhibitor

Paxlovid is an oral antiviral therapy that has demonstrated significant efficacy in reducing the risk of hospitalization and death in patients with mild to moderate COVID-19. It is a copackaged product consisting of nirmatrelvir, a SARS-CoV-2 main protease (Mpro) inhibitor, and ritonavir, a pharmacokinetic enhancer.

### **Mechanism of Action**

Nirmatrelvir is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a viral enzyme essential for the proteolytic cleavage of



viral polyproteins into functional non-structural proteins required for viral replication. By binding to the active site of Mpro, nirmatrelvir blocks this process, thereby inhibiting viral replication.

Ritonavir is an HIV-1 protease inhibitor that does not have significant activity against SARS-CoV-2 Mpro. Its role in Paxlovid is to inhibit the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing nirmatrelvir. This inhibition slows down the breakdown of nirmatrelvir, leading to higher and more sustained plasma concentrations of the active antiviral agent.



Click to download full resolution via product page

Figure 1: Mechanism of action of Paxlovid.

## **Efficacy Data**

The efficacy of Paxlovid has been established in numerous clinical trials and real-world studies.



| Study/Trial               | Population                                                                | Key Efficacy<br>Endpoint                      | Result                                                                               | Citation |
|---------------------------|---------------------------------------------------------------------------|-----------------------------------------------|--------------------------------------------------------------------------------------|----------|
| EPIC-HR                   | High-risk,<br>unvaccinated<br>adults with mild<br>to moderate<br>COVID-19 | Reduction in risk of hospitalization or death | 89% reduction when treated within 3 days of symptom onset                            | [1]      |
| EPIC-HR                   | High-risk,<br>unvaccinated<br>adults with mild<br>to moderate<br>COVID-19 | Reduction in risk of hospitalization or death | 88% reduction when treated within 5 days of symptom onset                            | [2]      |
| Real-world study<br>(CDC) | Adults with a<br>COVID-19<br>diagnosis                                    | Reduction in hospitalization rates            | 51% lower hospitalization rate in those who took Paxlovid within 5 days of diagnosis | [1]      |
| Meta-analysis             | COVID-19<br>patients                                                      | Reduction in mortality                        | 88% reduction in mortality                                                           | [3]      |
| Meta-analysis             | COVID-19<br>patients                                                      | Reduction in hospitalization                  | 68% reduction in hospitalization rate                                                | [3]      |

## **Safety and Tolerability**

Paxlovid is generally well-tolerated. The most common adverse events reported are dysgeusia (altered taste), diarrhea, hypertension, and myalgia. A key consideration for prescribing Paxlovid is its potential for drug-drug interactions due to the ritonavir component's inhibition of CYP3A4.

# II. SARS-CoV-2-IN-73 (AC-73): An Investigational Entry Inhibitor



**SARS-CoV-2-IN-73**, also known as AC-73, is a small molecule compound that has been investigated for its potential to inhibit SARS-CoV-2 entry into host cells. The available data on AC-73 is from a single in vitro study and is very limited.

### **Proposed Mechanism of Action**

AC-73 is proposed to act as an inhibitor of CD147 and Monocarboxylate Transporter 4 (MCT4). CD147 has been suggested as an alternative receptor for SARS-CoV-2 entry into host cells, particularly in cells with low or no expression of the primary receptor, ACE2. By inhibiting CD147 and its co-binding protein MCT4, AC-73 is thought to block the interaction between the viral spike protein and these host cell factors, thereby preventing viral entry.[4][5]



Click to download full resolution via product page

Figure 2: Proposed mechanism of action of AC-73.

## **Efficacy Data**

The only available efficacy data for AC-73 against SARS-CoV-2 comes from an in vitro study using a pseudovirus system.



| Assay Type                 | Cell Line                                                     | Virus                     | Key Finding                                                                              | Citation |
|----------------------------|---------------------------------------------------------------|---------------------------|------------------------------------------------------------------------------------------|----------|
| Pseudovirus<br>Entry Assay | Dami and PMA-<br>Dami cells<br>(megakaryocytic<br>cell lines) | SARS-CoV-2<br>pseudovirus | AC-73 significantly inhibited SARS- CoV-2 pseudovirus entry in a dose- dependent manner. | [6]      |

It is important to emphasize that these findings are preliminary and have not been replicated with live SARS-CoV-2 or in animal models.

## **Safety and Tolerability**

Limited in vivo toxicity data for AC-73 is available from a study in the context of hepatocellular carcinoma in mice. In this study, AC-73 was administered at doses of 25 mg/kg/day and 50 mg/kg/day for 20 days. The study reported no significant changes in body weight or levels of liver enzymes (ALT and AST), and no apparent tissue damage in major organs upon histological examination.[4] However, the relevance of this data to the use of AC-73 for a short-course antiviral treatment for COVID-19 is unknown.

## III. Experimental Protocols Paxlovid: Mpro Inhibition Assay

Objective: To determine the in vitro inhibitory activity of nirmatrelvir against SARS-CoV-2 Mpro.

#### Methodology:

- Recombinant Mpro Expression and Purification: The gene encoding SARS-CoV-2 Mpro is cloned into an expression vector and transformed into a suitable host (e.g., E. coli). The recombinant protein is then expressed and purified using affinity chromatography.
- Fluorogenic Substrate: A synthetic peptide substrate containing a cleavage site for Mpro and flanked by a fluorophore and a quencher is used. In its intact form, the fluorescence is quenched.



- Assay Procedure:
  - Purified Mpro is pre-incubated with varying concentrations of nirmatrelvir or a vehicle control in an appropriate assay buffer.
  - The fluorogenic substrate is added to initiate the reaction.
  - The increase in fluorescence, resulting from the cleavage of the substrate by Mpro and separation of the fluorophore from the quencher, is monitored over time using a fluorescence plate reader.
- Data Analysis: The rate of the reaction is calculated from the linear phase of the fluorescence curve. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of Mpro inhibition against the logarithm of the nirmatrelvir concentration and fitting the data to a dose-response curve.



Click to download full resolution via product page

Figure 3: Workflow for Mpro Inhibition Assay.

## **AC-73: Pseudovirus Entry Assay**

Objective: To evaluate the ability of AC-73 to inhibit SARS-CoV-2 entry into host cells.

#### Methodology:

 Pseudovirus Production: A replication-deficient viral core (e.g., from a lentivirus or vesicular stomatitis virus) is co-transfected into producer cells with a plasmid encoding the SARS-CoV-2 spike protein and a reporter gene (e.g., luciferase or green fluorescent protein). The



resulting pseudoviruses display the spike protein on their surface and carry the reporter gene.

- Cell Culture: Target cells (e.g., Dami cells) are seeded in a multi-well plate.
- Treatment and Infection:
  - The cells are pre-treated with varying concentrations of AC-73 or a vehicle control for a specified period.
  - The pseudoviruses are then added to the cell culture.
- Incubation: The cells are incubated for a period (e.g., 48-72 hours) to allow for viral entry and expression of the reporter gene.
- Reporter Gene Assay: The level of reporter gene expression is quantified. For a luciferase reporter, a luciferase substrate is added, and the resulting luminescence is measured using a luminometer.
- Data Analysis: The percentage of inhibition of viral entry is calculated by comparing the reporter signal in AC-73-treated cells to that in vehicle-treated cells. The half-maximal effective concentration (EC50) is determined from the dose-response curve.



Click to download full resolution via product page

Figure 4: Workflow for Pseudovirus Entry Assay.

## IV. Summary and Future Directions



Paxlovid is a well-characterized and clinically validated oral antiviral for the treatment of COVID-19. Its mechanism of action is well-understood, and its efficacy and safety have been demonstrated in extensive clinical trials.

AC-73, on the other hand, is an early-stage investigational compound with a novel proposed mechanism of action targeting viral entry. The current data is limited to a single in vitro study using a pseudovirus, and further research is required to validate these findings.

For the scientific community, the key takeaways are:

- Paxlovid represents a successful example of rapid drug development, targeting a key viral
  enzyme with a clear mechanism of action. Ongoing research for Paxlovid focuses on its
  effectiveness against emerging variants, its role in preventing long COVID, and optimizing its
  use in different patient populations.
- AC-73 represents an alternative therapeutic strategy targeting host factors involved in viral entry. The preliminary data, while intriguing, requires substantial further investigation. Future research on AC-73 should focus on:
  - Confirmation of its antiviral activity against live SARS-CoV-2 in various cell lines.
  - Evaluation of its efficacy in relevant animal models of SARS-CoV-2 infection.
  - Comprehensive preclinical toxicology and safety studies.
  - Assessment of its activity against a broad range of SARS-CoV-2 variants.

This guide will be updated as more information on these and other antiviral agents becomes available.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Flight history for Air Canada flight AC73 [flightradar24.com]
- 2. PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Broad-spectrum antiviral drug Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Novel Human CD147 Transgenic NSG Mouse Model to test SARS-CoV-2 Infection and Immune Responses PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Head-to-Head Comparison: SARS-CoV-2-IN-73 (AC-73) and Paxlovid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12382470#head-to-head-comparison-of-sars-cov-2-in-73-and-paxlovid]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com